molecular formula C19H21NO5 B14969982 N-(2,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B14969982
M. Wt: 343.4 g/mol
InChI Key: VXUUNVAOFWTQHQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxepine core, which is a bicyclic structure containing both benzene and dioxepine rings, and is substituted with a dimethoxyphenyl group and a carboxamide group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxepine Core: This step involves the cyclization of a suitable precursor, such as a dihydroxybenzene derivative, with an appropriate dihaloalkane under basic conditions to form the benzodioxepine ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzodioxepine core is reacted with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The final step involves the conversion of the acylated intermediate to the carboxamide derivative through an amidation reaction, typically using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)benzamide
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
  • 2,5-dimethoxy-4-methylphenethylamine

Uniqueness

N-(2,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific combination of functional groups and the benzodioxepine core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H21NO5/c1-12-9-17-18(25-8-4-7-24-17)11-14(12)19(21)20-15-10-13(22-2)5-6-16(15)23-3/h5-6,9-11H,4,7-8H2,1-3H3,(H,20,21)

InChI Key

VXUUNVAOFWTQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NC3=C(C=CC(=C3)OC)OC)OCCCO2

Origin of Product

United States

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